REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][C:10]1[C:11]([NH:16][C:17]([NH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[S:18])=[N:12][CH:13]=[CH:14][CH:15]=1>>[CH3:9][C:10]1[C:11]([NH:16][C:17]([NH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[S:18])=[N:12][CH:13]=[CH:14][CH:15]=1.[CH3:1][C:2]1[C:3]2[N:4]([N:12]=[C:11]([NH2:16])[N:8]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CC1)N
|
Name
|
265b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CC1)NC(=S)NC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Product was isolated as a yellow solid
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1)NC(=S)NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2N(C=CC1)N=C(N2)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.96 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][C:10]1[C:11]([NH:16][C:17]([NH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[S:18])=[N:12][CH:13]=[CH:14][CH:15]=1>>[CH3:9][C:10]1[C:11]([NH:16][C:17]([NH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[S:18])=[N:12][CH:13]=[CH:14][CH:15]=1.[CH3:1][C:2]1[C:3]2[N:4]([N:12]=[C:11]([NH2:16])[N:8]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CC1)N
|
Name
|
265b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CC1)NC(=S)NC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Product was isolated as a yellow solid
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1)NC(=S)NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2N(C=CC1)N=C(N2)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.96 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |